D-Alanine-2,3,3,3-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

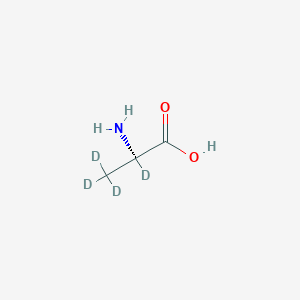

D-Alanine-2,3,3,3-d4 is a useful research compound. Its molecular formula is C3H7NO2 and its molecular weight is 93.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Metabolic Studies

D-Alanine-2,3,3,3-d4 is particularly valuable in metabolic research. The incorporation of deuterium allows researchers to trace metabolic pathways and analyze the dynamics of protein interactions in biological systems. This is crucial for understanding metabolic processes in health and disease.

- Tracing Metabolic Pathways: The deuterium label enables precise tracking of D-Alanine during metabolic reactions, allowing scientists to study its role in amino acid metabolism and energy production.

- Protein Dynamics: The compound is used in nuclear magnetic resonance spectroscopy (NMR) to investigate protein folding and interactions, providing insights into biochemical mechanisms at a molecular level.

Analytical Chemistry

The stability provided by deuterium enhances the utility of this compound in analytical techniques:

- Nuclear Magnetic Resonance Spectroscopy: The presence of deuterium improves signal clarity and resolution in NMR studies, making it easier to analyze complex mixtures and identify compounds.

- Mass Spectrometry: this compound is employed in mass spectrometry for quantifying amino acids and studying their distributions in biological samples.

Peptide Synthesis

This compound can be utilized as a building block in peptide synthesis:

- Synthesis of Labeled Peptides: Its incorporation into peptides allows for the production of isotopically labeled compounds that are essential for various research applications.

- Protective Group Utilization: The N-Fmoc (9-fluorenylmethyloxycarbonyl) modification facilitates selective reactions during peptide synthesis while maintaining the integrity of the alanine structure.

Neurobiology and Cognitive Function Research

Recent studies have indicated the potential role of D-amino acids like D-Alanine in cognitive functions:

- Cognitive Function Markers: Research has explored the use of this compound as a marker for cognitive functions and its implications in neurological disorders such as dementia .

- Biomarker Development: The compound's unique properties make it suitable for developing predictive biomarkers that can aid in early identification and management of cognitive decline .

Food Chemistry

This compound has applications in food science:

- Metabolic Fingerprinting: It is used to analyze metabolite profiles in food products through advanced techniques like rapid evaporative ionization mass spectrometry (REIMS), helping to understand aging processes in meats .

Case Studies and Research Findings

Propriétés

Formule moléculaire |

C3H7NO2 |

|---|---|

Poids moléculaire |

93.12 g/mol |

Nom IUPAC |

(2R)-2-amino-2,3,3,3-tetradeuteriopropanoic acid |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i1D3,2D |

Clé InChI |

QNAYBMKLOCPYGJ-GZZUTIEJSA-N |

SMILES isomérique |

[2H][C@](C(=O)O)(C([2H])([2H])[2H])N |

SMILES canonique |

CC(C(=O)O)N |

Séquence |

X |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.